molecular formula C25H41NO2 B12404791 CB1/2 agonist 3

CB1/2 agonist 3

Cat. No.: B12404791
M. Wt: 387.6 g/mol
InChI Key: ZWANZUMSTXYAJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB1/2 agonist 3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing cannabinoid receptor agonists often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

CB1/2 agonist 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

CB1/2 agonist 3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the binding and activation of cannabinoid receptors.

    Biology: Helps in understanding the role of cannabinoid receptors in various biological processes, such as neurotransmission and immune response.

    Medicine: Investigated for its potential therapeutic effects in conditions like pain, anxiety, and neurodegenerative diseases.

    Industry: Used in the development of new drugs targeting cannabinoid receptors

Mechanism of Action

CB1/2 agonist 3 exerts its effects by binding to the CB1 and CB2 receptors, which are G-protein coupled receptors. Upon activation, these receptors inhibit adenylyl cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP). This leads to the activation of mitogen-activated protein kinase (MAPK) signaling and phosphoinositide 3-kinase (PI3K) pathways, as well as the modulation of voltage-gated calcium channels . These molecular pathways are involved in various physiological processes, including pain perception, immune response, and neuroprotection .

Comparison with Similar Compounds

CB1/2 agonist 3 is unique in its non-selective agonistic activity for both CB1 and CB2 receptors. Similar compounds include:

Compared to these compounds, this compound exhibits a balanced affinity for both CB1 and CB2 receptors, making it a valuable tool for studying the overall effects of cannabinoid receptor activation .

Properties

Molecular Formula

C25H41NO2

Molecular Weight

387.6 g/mol

IUPAC Name

N-cyclopropyl-11-(3-pentylphenoxy)undecanamide

InChI

InChI=1S/C25H41NO2/c1-2-3-10-14-22-15-13-16-24(21-22)28-20-12-9-7-5-4-6-8-11-17-25(27)26-23-18-19-23/h13,15-16,21,23H,2-12,14,17-20H2,1H3,(H,26,27)

InChI Key

ZWANZUMSTXYAJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=CC=C1)OCCCCCCCCCCC(=O)NC2CC2

Origin of Product

United States

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